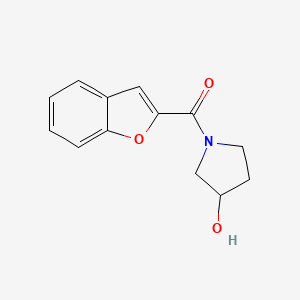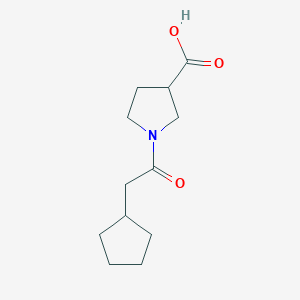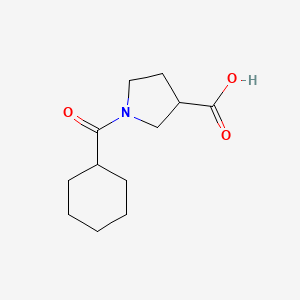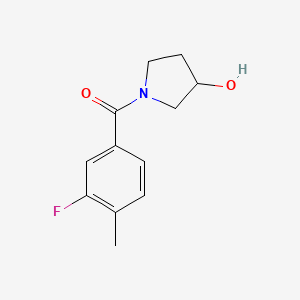
(3-Fluoro-4-methylphenyl)(3-hydroxypyrrolidin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Routes and Applications
An efficient synthetic method for related compounds involves a series of chemical reactions, including Friedel-Crafts reaction, DMSO mediated α-oxidation, and Suzuki coupling, yielding compounds with potential application in Alzheimer's disease treatment due to BACE1 inhibition properties (Zhou, Malamas, & Robichaud, 2009). Moreover, compounds obtained through substitution reactions have been structurally characterized and analyzed using FTIR, NMR spectroscopy, and X-ray diffraction. Their physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, have been explored through DFT studies (Huang et al., 2021).
Biological Activity and Pharmacological Applications
Antimycobacterial Activity
Novel compounds synthesized from 4-hydroxy-3-methylacetophenone showed promising antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis. One such derivative exhibited significant inhibitory concentration, suggesting potential for tuberculosis treatment (Ali & Yar, 2007).
Antitumor Activity
The synthesis of specific derivatives has revealed distinct inhibition on the proliferation of various cancer cell lines, indicating potential antitumor applications. Such findings highlight the compound's relevance in cancer research and the possibility of developing new therapeutic agents (Tang & Fu, 2018).
Antimicrobial and Antifungal Applications
Research into fluorine-containing derivatives has shown significant antibacterial and antifungal activities, with some compounds exhibiting promising results against strains like Staphylococcus aureus and Escherichia coli. Such findings suggest their potential in developing new antimicrobial and antifungal therapies (Gadakh, Pandit, Rindhe, & Karale, 2010).
Propriétés
IUPAC Name |
(3-fluoro-4-methylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-8-2-3-9(6-11(8)13)12(16)14-5-4-10(15)7-14/h2-3,6,10,15H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAADBDQQWYTHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


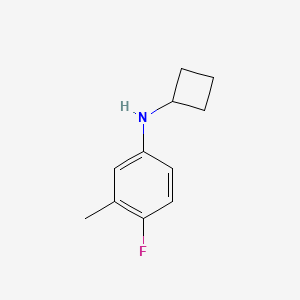
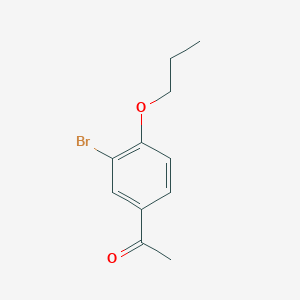

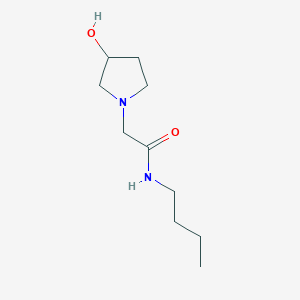
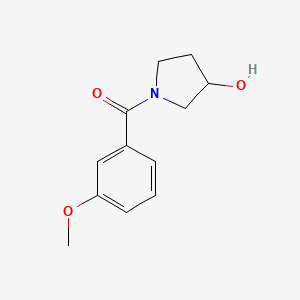
![2-[(4-Aminocyclohexyl)oxy]isonicotinonitrile](/img/structure/B1468523.png)
![1-[(4-Ethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1468524.png)
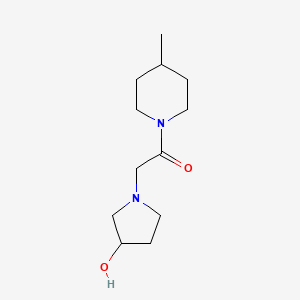
![1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-ol](/img/structure/B1468528.png)
